molecular formula C6H10N4O2 B11738499 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11738499
M. Wt: 170.17 g/mol
InChI Key: BAPQYALSOIEJDX-UHFFFAOYSA-N
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Description

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of nitro-substituted pyrazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The isopropyl group (propan-2-yl) is attached to the nitrogen atom at position 1 of the pyrazole ring, and an amine group (-NH2) is attached at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the nitration of a suitable pyrazole precursor. One common method is the nitration of 1-(propan-2-yl)-1H-pyrazol-4-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a high oxidation state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents, although these reactions are less common.

Major Products Formed

    Reduction: 5-amino-1-(propan-2-yl)-1H-pyrazol-4-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives, although these are less common.

Scientific Research Applications

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-1-(propan-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    5-nitro-1-(propan-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.

    5-nitro-1-(propan-2-yl)-1H-thiazole: Similar structure but with a thiazole ring.

Uniqueness

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the isopropyl group on the pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

5-nitro-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)5(7)3-8-9/h3-4H,7H2,1-2H3

InChI Key

BAPQYALSOIEJDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)N)[N+](=O)[O-]

Origin of Product

United States

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